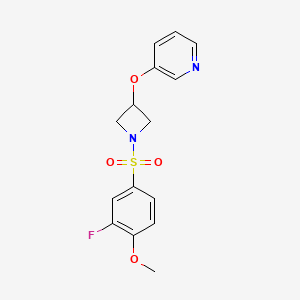

3-((1-((3-氟-4-甲氧基苯基)磺酰基)氮杂环丁-3-基)氧基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine and its analogs has been a subject of interest due to their high affinity for nicotinic acetylcholine receptors. The synthesis process typically involves a two-step procedure starting from a nitro precursor. For instance, the synthesis of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]1) involves a nucleophilic heteroaromatic substitution followed by acidic deprotection to yield the final product with a specific radioactivity ranging from 1000 to 4500 mCi/μmol . Similarly, the synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]1) is achieved through a Kryptofix® 222 assisted nucleophilic fluorination of an iodo precursor, followed by deprotection, resulting in a radiochemical yield of about 10% .

Molecular Structure Analysis

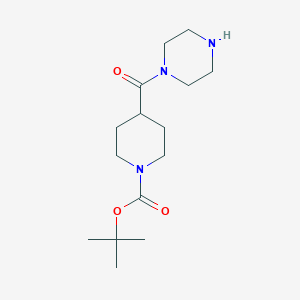

The molecular structure of these compounds is characterized by the presence of a pyridine ring substituted with a fluorine atom and an azetidinylmethoxy group. The azetidinyl group is further modified with various substituents, such as a tert-butoxycarbonyl group, which is later removed during the synthesis process. The presence of the fluorine atom is crucial for the radiolabeling process, which allows for the use of these compounds as radioligands in positron emission tomography (PET) imaging .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily nucleophilic aromatic substitutions, where a nitro group is replaced by a fluorine atom. This is often facilitated by the use of Kryptofix® 222 or other similar agents. The subsequent deprotection steps involve acidic conditions to remove protecting groups like tert-butoxycarbonyl, which are initially added to protect the azetidinyl group during the fluorination reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their high affinity for the α4β2 subtype of nicotinic acetylcholine receptors. The binding affinity is reflected in the low nanomolar Kd values, indicating a strong interaction with the receptor. The specific radioactivity of these compounds is also significant, as it determines their utility in PET imaging. The high specific radioactivity ensures that a sufficient signal can be obtained during imaging without the need for large doses of the radioligand .

In vitro studies have demonstrated that these radioligands bind to a single population of sites in rat brain membranes, which are presumably the α4β2 subtype of nicotinic acetylcholine receptors. This specificity is crucial for their potential use in imaging central nicotinic acetylcholine receptors in vivo .

Case Studies

科学研究应用

合成和化学性质

合成技术:已经开发出含氟化合物(包括氮杂环丁烷和氧杂环丁烷)的创新合成技术,以创建具有药用化学和材料科学潜在应用的氟化环前体。这些方法利用了朱莉娅-科辛斯基反应和无金属偶联过程等反应,提供了从其母体酮合成功能多样化的双环结构单元的途径 (Laporte 等,2015),(Allwood 等,2014)。

扩环技术:已经探索了通过扩环将氮杂环丁烷转化为吡咯烷的研究,为功能化的吡咯烷提供了一条合成途径。此过程涉及在特定条件下的重排,有助于合成具有潜在药理活性的杂环化合物 (Durrat 等,2008)。

生物学和医学应用

抗癌和抗增殖活性:研究表明,某些衍生物表现出显着的抗癌作用和对 PI3K 和 mTOR 的效力,表明它们作为有效抗癌剂的潜力,且毒性降低。这项研究突出了这些化合物在肿瘤学中的治疗可能性 (Wang 等,2015)。

烟碱乙酰胆碱受体配体:已经合成并评估了类似于“3-((1-((3-氟-4-甲氧基苯基)磺酰基)氮杂环丁-3-基)氧基)吡啶”的化合物作为烟碱乙酰胆碱受体的配体。这些研究有助于为神经系统疾病开发新的诊断和治疗工具 (Koren 等,2000)。

材料科学应用

聚合物电解质膜:对用于高温燃料电池应用的新型含吡啶部分的聚(芳基醚砜)共聚物的研究证明了这些化合物在开发具有优异机械完整性、热稳定性和质子传导率的新材料方面的潜力 (Pefkianakis 等,2005)。

氟化聚酰胺:已经探索了合成含有吡啶和砜部分的可溶性氟化聚酰胺,从而获得了具有高玻璃化转变温度、热稳定性和低介电常数等理想性能的材料。这些聚合物在电子产品中具有应用,并且可用作柔性、坚固薄膜的材料 (Liu 等,2013)。

属性

IUPAC Name |

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S/c1-21-15-5-4-13(7-14(15)16)23(19,20)18-9-12(10-18)22-11-3-2-6-17-8-11/h2-8,12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXXOSNQWRHLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)

![2-(4-Butoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B3016135.png)

![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![6-[6-[(2-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3016145.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3016146.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)